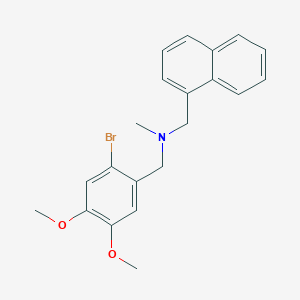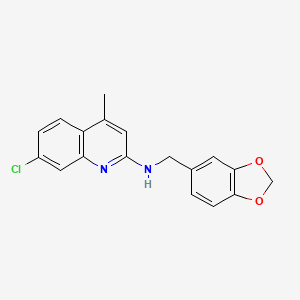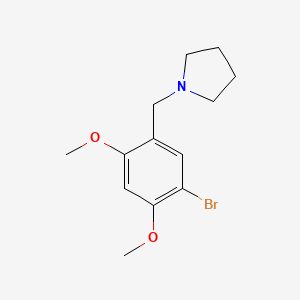![molecular formula C17H27NO5 B5180197 N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 'Benzydamine', is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its analgesic and anti-inflammatory properties in both human and veterinary medicine.
Aplicaciones Científicas De Investigación
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as sore throat, gingivitis, and arthritis. In addition, it has also been investigated for its potential use in cancer therapy due to its anti-inflammatory and anti-angiogenic properties. Studies have shown that Benzydamine can inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth.
Mecanismo De Acción
The exact mechanism of action of Benzydamine is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It also has local anesthetic properties that help to relieve pain and discomfort.
Biochemical and Physiological Effects:
Benzydamine has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the production of prostaglandins. It also has local anesthetic properties that can provide immediate relief from pain and discomfort. In addition, it has been shown to have anti-angiogenic properties that can inhibit the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzydamine has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its effects can be variable depending on the concentration used and the method of administration.
Direcciones Futuras
There are several future directions for research on Benzydamine. One area of interest is its potential use in cancer therapy. Studies have shown that it can inhibit the growth of cancer cells and prevent the formation of new blood vessels. Another area of interest is its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that it can reduce inflammation in the gut and improve symptoms in patients with IBD. Additionally, there is potential for the development of new formulations of Benzydamine that can improve its solubility and increase its effectiveness.
Métodos De Síntesis
The synthesis of Benzydamine involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form the final product, Benzydamine. The compound is typically obtained as an oxalate salt and is available in various formulations such as topical creams, gels, and sprays.
Propiedades
IUPAC Name |
2-methyl-N-[2-(3-propan-2-ylphenoxy)ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-12(2)13-7-6-8-14(11-13)17-10-9-16-15(3,4)5;3-1(4)2(5)6/h6-8,11-12,16H,9-10H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIOKYSEVYDRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)

![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)


![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
